molecular formula C15H14N4O4S2 B2544994 N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-sulfamoylbenzamide CAS No. 955771-30-9

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-sulfamoylbenzamide

Cat. No.: B2544994
CAS No.: 955771-30-9
M. Wt: 378.42
InChI Key: ADKLSWAATAAMHZ-UHFFFAOYSA-N
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Description

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-sulfamoylbenzamide: is a heterocyclic compound that contains nitrogen, sulfur, and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-sulfamoylbenzamide typically involves the cyclization of 3,4-dihydropyrimidine-2-thiones with halocarboxylic acid esters or bromopentane-2,4-dione . The reaction conditions often require heating the reagents without a solvent, leading to the formation of the thiazolopyrimidine ring system .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-sulfamoylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the thiazolopyrimidine ring .

Scientific Research Applications

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-sulfamoylbenzamide has several scientific research applications:

Mechanism of Action

The exact mechanism of action for N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-sulfamoylbenzamide is not well understood. its structure suggests that it may interact with various molecular targets, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Uniqueness: N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-sulfamoylbenzamide is unique due to its specific combination of the thiazolopyrimidine ring system with a benzamide group. This unique structure provides distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-sulfamoylbenzamide is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a thiazolo[3,2-a]pyrimidine core, which is known for its significant biological activity. The structure can be represented as:

C15H16N4O3S\text{C}_{15}\text{H}_{16}\text{N}_4\text{O}_3\text{S}

This structure includes a sulfamoyl group that enhances its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Sirtuins Inhibition : The compound has been shown to inhibit sirtuins (SIRT1, SIRT2, and SIRT3) which play crucial roles in cellular processes like metabolism and aging. Inhibition of these enzymes can lead to altered cellular responses related to energy metabolism and DNA repair mechanisms.
  • Antitumor Activity : Studies indicate that derivatives of thiazolo[3,2-a]pyrimidines exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated significant activity against cervical adenocarcinoma (HeLa) cells and other tumor types .
  • Antibacterial and Antifungal Properties : The thiazolo[3,2-a]pyrimidine derivatives have shown promising antibacterial and antifungal activities in vitro, suggesting potential for use in treating infections .

Biological Activity Data

The following table summarizes the biological activities observed for this compound and related compounds:

Activity Tested Cell Lines/Organisms Effectiveness Reference
CytotoxicityHeLa (cervical cancer)High
AntibacterialVarious bacterial strainsModerate
AntifungalFungal strainsSignificant
Sirtuin inhibitionIn vitro assaysConfirmed

Case Studies

  • Antitumor Efficacy : A study evaluated the cytotoxic effects of thiazolo[3,2-a]pyrimidine derivatives on HeLa cells. The results indicated that certain modifications in the chemical structure led to enhanced cytotoxicity compared to standard chemotherapeutics like Sorafenib. The leading compound showed a twofold increase in efficacy against HeLa cells while maintaining lower toxicity against normal liver cells .
  • Mechanistic Insights : Research focused on the mechanism by which these compounds exert their effects revealed that they could modulate key signaling pathways involved in cell survival and apoptosis. This modulation is particularly relevant for developing new cancer therapies that can overcome resistance to existing treatments .

Properties

IUPAC Name

N-(3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-4-sulfamoylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O4S2/c1-8-7-24-15-17-9(2)12(14(21)19(8)15)18-13(20)10-3-5-11(6-4-10)25(16,22)23/h3-7H,1-2H3,(H,18,20)(H2,16,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADKLSWAATAAMHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=C(C(=O)N12)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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